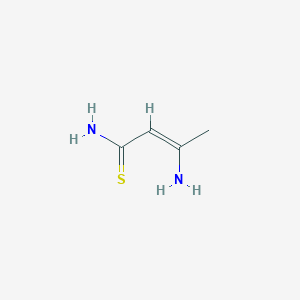
2-(Boc-amino)-4-cyclopropylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid” is a type of organic compound . It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a BOC group attached to an amine, a cyclopropyl group, and a butanoic acid group . The BOC group is a carbonyl group bonded to a tert-butyl group .Chemical Reactions Analysis
The BOC group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, storage temperature, and physical form . It is a powder that should be stored at room temperature .Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid involves the protection of the amine group, followed by the addition of a cyclopropyl group and the deprotection of the amine group. The final step involves the addition of a carboxylic acid group to the molecule.", "Starting Materials": [ "tert-butyl carbamate", "4-cyclopropylbutan-1-ol", "1,1'-carbonyldiimidazole", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the amine group: tert-butyl carbamate is added to the amine group of 4-cyclopropylbutan-1-ol in the presence of 1,1'-carbonyldiimidazole to form the protected amine derivative.", "Addition of the cyclopropyl group: the protected amine derivative is reacted with acetic anhydride in the presence of sodium hydroxide to form the cyclopropyl derivative.", "Deprotection of the amine group: the cyclopropyl derivative is treated with hydrochloric acid to remove the tert-butyl carbamate protecting group and expose the amine group.", "Addition of the carboxylic acid group: the exposed amine group is reacted with succinic anhydride in the presence of sodium bicarbonate to form the carboxylic acid derivative.", "Purification: the carboxylic acid derivative is purified by precipitation with sodium chloride and recrystallization from water." ] } | |
CAS RN |
1490336-75-8 |
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
VMCOGSIYJRPSKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CC1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



